tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methoxymethyl group attached to a pyrrolidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Protection of Functional Groups: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to form a silyl ether.
Introduction of Methoxymethyl Group: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride and tetrahydrofuran.
Deprotection and Final Steps: The silyl protecting group is removed using tetrabutylammonium fluoride, and the final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of functional groups such as the hydroxyl and methoxymethyl groups allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows for specific interactions and applications in various fields of research and industry.
Biological Activity
tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- CAS Number : 858930-20-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's disease .
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
Table 1: Summary of Biological Assays
Neuroprotective Mechanisms
Research has indicated that this compound can protect against amyloid-beta toxicity in astrocytes. The compound significantly improved cell viability when co-administered with amyloid-beta peptides, suggesting a protective mechanism against neuroinflammation and oxidative damage .
Enzyme Inhibition Studies
In enzyme assays, the compound displayed potent inhibitory activity against acetylcholinesterase with an IC50 value of approximately 15.4 nM, indicating its potential use in treating cholinergic deficits associated with Alzheimer's disease .
In Vivo Efficacy
In vivo studies have demonstrated that administration of the compound in rodent models leads to enhanced cognitive functions as measured by performance on memory tasks. The results suggest that the compound may mitigate cognitive decline associated with neurodegeneration .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
NRWCGXRROLHAGQ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)COC |
Origin of Product |
United States |
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